![molecular formula C11H14Cl2O B14515853 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene CAS No. 63559-27-3](/img/structure/B14515853.png)
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methoxy group and a chlorinated propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene typically involves the chlorination of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with 3-chloro-2-(chloromethyl)propene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high productivity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.
Reduction: Products include alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dichloro-2-methylenepropane
- 2-Chloromethyl-3-chloropropene
- 2-Methylene-1,3-dichloropropane
Uniqueness
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is unique due to the presence of both a methoxy group and a chlorinated propyl chain on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63559-27-3 |
|---|---|
Molekularformel |
C11H14Cl2O |
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
1-[3-chloro-2-(chloromethyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6-8H2,1H3 |
InChI-Schlüssel |
LUVWMZUHJZORHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14515770.png)

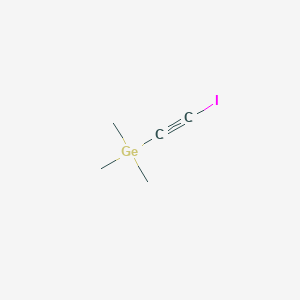
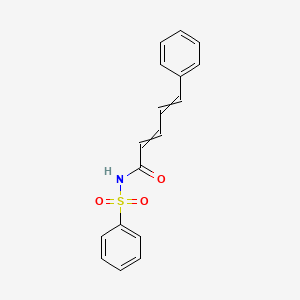
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
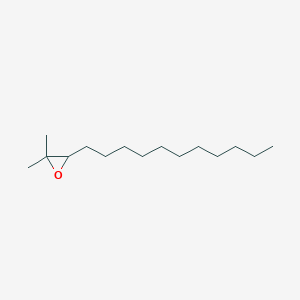
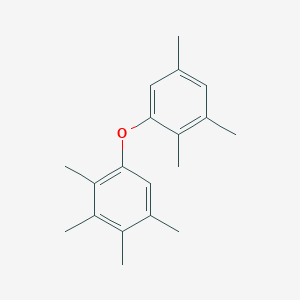
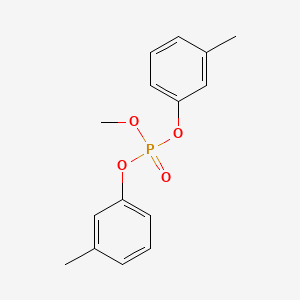
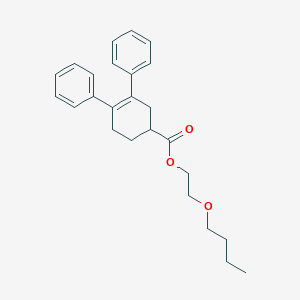
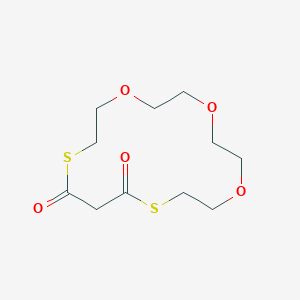
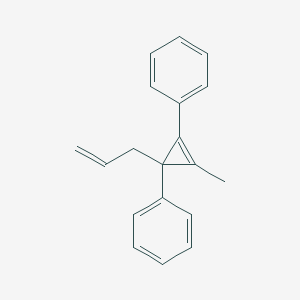

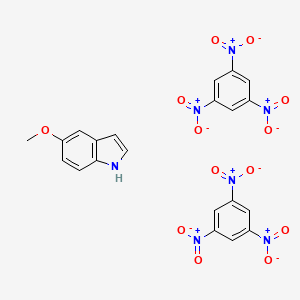
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
